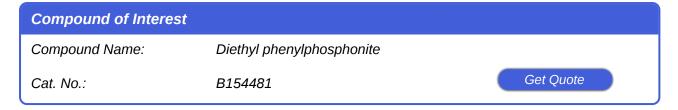


spectroscopic comparison of Diethyl phenylphosphonite and its derivatives

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A Spectroscopic Comparison of **Diethyl Phenylphosphonite** and Its Derivatives for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed spectroscopic comparison of **Diethyl phenylphosphonite** and its key derivatives: Diethyl phenylphosphonate, Diethyl benzylphosphonate, and Diethyl methylphosphonate. The information herein is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and application of these organophosphorus compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Diethyl phenylphosphonite** and its derivatives.

Table 1: 31P NMR Spectroscopic Data



Compound	Structure	³¹ P Chemical Shift (δ, ppm)	Solvent
Diethyl phenylphosphonite	P(C ₆ H ₅)(OC ₂ H ₅) ₂	~159	Not specified
Diethyl phenylphosphonate	O=P(C ₆ H ₅)(OC ₂ H ₅) ₂	~19	Not specified
Diethyl benzylphosphonate	O=P(CH ₂ C ₆ H ₅) (OC ₂ H ₅) ₂	~24.5-26.5[1][2]	CDCl ₃ , DMSO-d ₆
Diethyl methylphosphonate	O=P(CH3)(OC2H5)2	~32.9[2]	CDCl ₃

Table 2: ¹H NMR Spectroscopic Data

Compound	¹Η Chemical Shifts (δ, ppm)	Solvent
Diethyl phenylphosphonite	Phenyl H: ~7.2-7.5 (m); OCH ₂ : ~3.8-4.1 (m); CH ₃ : ~1.2-1.4 (t)	Not specified
Diethyl phenylphosphonate	Phenyl H: ~7.4-7.8 (m); OCH ₂ : ~4.0-4.2 (quintet); CH ₃ : ~1.3 (t)	Not specified
Diethyl benzylphosphonate	Phenyl H: ~7.1-7.4 (m); P-CH ₂ : ~3.2 (d, JHP≈22 Hz); OCH ₂ : ~3.9 (dq); CH ₃ : ~1.2 (t)[1]	DMSO-d6
Diethyl methylphosphonate	OCH ₂ : ~4.0-4.1 (m); P-CH ₃ : ~1.4 (d, JHP≈18 Hz); O-CH ₂ - CH ₃ : ~1.3 (t)	Not specified

Table 3: 13C NMR Spectroscopic Data



Compound	¹³ C Chemical Shifts (δ, ppm)	Solvent
Diethyl phenylphosphonite	Phenyl C: ~128-140; OCH ₂ : ~62; CH ₃ : ~16	Not specified
Diethyl phenylphosphonate	Phenyl C: ~128-132; OCH ₂ : ~62; CH ₃ : ~16	Not specified
Diethyl benzylphosphonate	Phenyl C: ~126-132; P-CH ₂ : ~32 (d, JCP≈135 Hz); OCH ₂ : ~61 (d, JCP≈7 Hz); CH ₃ : ~16 (d, JCP≈6 Hz)[1]	DMSO-d6
Diethyl methylphosphonate	OCH ₂ : ~61; O-CH ₂ -CH ₃ : ~16; P-CH ₃ : ~14 (d, JCP≈142 Hz)	Not specified

Table 4: IR Spectroscopic Data (Key Peaks)

Compound	ν(P=O) (cm ⁻¹)	ν(P-O-C) (cm ⁻¹)	ν(C-H aromatic) (cm ⁻¹)	ν(C-H aliphatic) (cm ⁻¹)
Diethyl phenylphosphoni te	N/A	~1020-1030	~3050	~2850-2980
Diethyl phenylphosphon ate	~1240-1260	~1020-1050	~3060	~2900-2980
Diethyl benzylphosphon ate	~1230-1250	~1020-1050	~3030	~2900-2980
Diethyl methylphosphon ate	~1240-1260	~1030-1060	N/A	~2900-2980



Table 5: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragments (m/z)
Diethyl phenylphosphonite	C10H15O2P	198.20	198 (M+), 170, 141, 125, 97, 77
Diethyl phenylphosphonate	C10H15O3P	214.20	214 (M+), 186, 158, 141, 115, 77
Diethyl benzylphosphonate	C11H17O3P	228.22	228 (M+), 200, 172, 155, 125, 91
Diethyl methylphosphonate	C5H13O3P	152.13	152 (M+), 125, 109, 97, 81

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Spectra are acquired on a 300, 400, or 500 MHz NMR spectrometer.
- ¹H NMR: Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR: Proton-decoupled spectra are typically acquired with a spectral width of 200-220 ppm. A larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are often necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
- ³¹P NMR: Proton-decoupled spectra are acquired with a spectral width of ~200 ppm centered around the expected chemical shift region. Chemical shifts are referenced to an external



standard of 85% H₃PO₄.[2]

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a neat spectrum is obtained by placing a drop of the compound between two NaCl or KBr plates to form a thin film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectra.
- Data Acquisition: Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

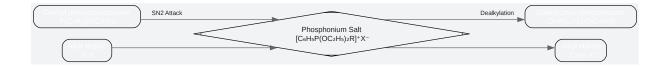
Mass Spectrometry (MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is commonly used.
- GC Conditions: A capillary column (e.g., HP-5MS) is used. The oven temperature is programmed with an initial hold, followed by a ramp to a final temperature to ensure separation of the analyte from any impurities. The injector temperature is typically set to 250-280°C.
- MS Conditions: The ion source temperature is maintained around 200-230°C, and the transfer line at ~280°C. Mass spectra are acquired in the m/z range of 50-500.

Reaction Pathway Visualization

The Michaelis-Arbuzov reaction is a fundamental transformation for trivalent phosphorus compounds like **Diethyl phenylphosphonite**. It involves the reaction with an alkyl halide to form a pentavalent phosphonate.[3][4][5]





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Caption: Michaelis-Arbuzov reaction of **Diethyl phenylphosphonite**.

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